Acetyl hypofluorite

Catalog No.
S599662
CAS No.
78948-09-1
M.F
C2H3FO2
M. Wt
78.04 g/mol
Availability
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Acetyl hypofluorite

CAS Number

78948-09-1

Product Name

Acetyl hypofluorite

IUPAC Name

fluoro acetate

Molecular Formula

C2H3FO2

Molecular Weight

78.04 g/mol

InChI

InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3

InChI Key

QWLICVXJMVMDDQ-UHFFFAOYSA-N

SMILES

CC(=O)OF

Synonyms

acetyl hypofluorite

Canonical SMILES

CC(=O)OF

Acetyl hypofluorite (CH3COOF) is a specialized electrophilic fluorinating reagent that serves as a stabilized, 'tamed' carrier of elemental fluorine. In chemical procurement and process design, it is primarily valued for its ability to deliver an 'F+' equivalent under mild conditions, enabling rapid, highly regioselective fluorination of electron-rich substrates such as enolates, activated aromatics, and alkenes [1]. Unlike nucleophilic fluoride sources, it does not require electron-deficient centers and avoids basicity-driven elimination side reactions. Its ultrafast reaction kinetics and high functional group tolerance make it a critical precursor in positron emission tomography (PET) radiochemistry and the late-stage functionalization of complex active pharmaceutical ingredients (APIs), where standard fluorination protocols fail to meet yield and purity benchmarks [2].

Substituting acetyl hypofluorite with generic fluorinating agents introduces severe process and purity liabilities. Direct use of elemental fluorine (F2) is notoriously aggressive, leading to poor regioselectivity, over-fluorination, and the generation of complex diastereomeric mixtures that create downstream purification bottlenecks [1]. Conversely, attempting to use standard nucleophilic fluoride sources on electron-rich substrates is mechanistically unviable and frequently triggers base-catalyzed elimination reactions, yielding unwanted alkenes instead of the target fluorinated product. Furthermore, while heavier electrophilic agents like trifluoromethyl hypofluorite (CF3OF) exist, they are significantly harsher and routinely cause oxidative degradation or cleavage of sensitive functional groups, necessitating costly and time-consuming protection-deprotection steps that acetyl hypofluorite naturally bypasses [2].

Radiochemical Yield and Stereoselectivity in PET Tracer Synthesis

In the synthesis of critical 18F-labeled radiotracers, acetyl hypofluorite demonstrates vastly superior stereoselectivity and yield compared to raw elemental fluorine. Historical baselines using direct F2 gas for electrophilic fluorination produced target tracers (such as FDG precursors) in low radiochemical yields (RCY ~24%) and generated problematic diastereomeric mixtures (e.g., a 3:1 ratio of FDG to FDM). In contrast, utilizing acetyl hypofluorite improves the yield of the desired glucose tracer to 95% while eliminating the need for complex diastereomer separation, directly resolving a major production bottleneck[1].

Evidence DimensionRadiochemical yield and stereoselectivity of glucose tracer
Target Compound Data95% yield with high stereoselectivity
Comparator Or BaselineElemental fluorine (F2) (24% yield, 3:1 diastereomeric mixture)
Quantified Difference~4-fold increase in yield and elimination of 25% off-target diastereomer formation
ConditionsElectrophilic fluorination of glucal precursors for PET imaging

Higher radiochemical yields and strict stereoselectivity maximize the number of usable doses per cyclotron run, directly driving down procurement and operational costs in radiopharmaceutical manufacturing.

Functional Group Tolerance in Late-Stage Peptide Functionalization

Acetyl hypofluorite acts as a significantly milder electrophilic reagent than analogs like CF3OF, enabling the direct fluorination of complex biomolecules without exhaustive protection strategies. In the late-stage fluorination of the unprotected tetrapeptide Tyr-d-Ala-Phe-Gly-NH2, acetyl hypofluorite successfully and selectively fluorinates the tyrosine residue at room temperature. Crucially, sensitive moieties including phenolic OH, amines, amides, and electron-rich benzene rings remain entirely unaltered [1]. Harsher reagents like CF3OF or F2 would oxidize or cleave these groups, requiring multi-step protection and deprotection sequences.

Evidence DimensionFunctional group tolerance and need for protecting groups
Target Compound Data100% selective fluorination of tyrosine without protecting groups
Comparator Or BaselineCF3OF and F2 (require exhaustive protection of amines, amides, and phenols)
Quantified DifferenceElimination of at least 2-4 synthetic steps (protection/deprotection) per peptide sequence
ConditionsRoom temperature electrophilic fluorination of unprotected tetrapeptides

Bypassing protection and deprotection steps dramatically shortens the synthetic workflow, reducing reagent procurement costs and improving overall mass recovery in complex API manufacturing.

Metal-Free Electrophilic Fluorination of Aryl Boronic Acids

For the synthesis of aryl fluorides from electron-rich aryl boronic acids, acetyl hypofluorite provides a highly efficient, metal-free pathway. Reactions utilizing AcOF convert these substrates into the corresponding aryl fluorides rapidly, achieving yields of 45–85% under mild conditions [1]. This stands in stark contrast to nucleophilic fluorination, which fails on these substrates, and alternative electrophilic methods (e.g., using Selectfluor) that frequently require expensive transition-metal catalysts (such as Ru, Ir, or Ag) to facilitate the transformation.

Evidence DimensionYield and catalyst dependency in aryl boronic acid fluorination
Target Compound Data45–85% yield under metal-free conditions
Comparator Or BaselineSelectfluor / Nucleophilic methods (require transition-metal catalysts or fail entirely)
Quantified DifferenceComplete elimination of transition-metal catalyst requirements while maintaining >45% yields
ConditionsDirect electrophilic fluorination of electron-rich aryl boronic acids or pinacol esters

Elimating the need for transition-metal catalysts reduces direct material costs and removes the regulatory burden of heavy-metal trace remediation in pharmaceutical production.

High-Yield Radiopharmaceutical Manufacturing (PET Tracers)

Acetyl hypofluorite is the optimal choice for the electrophilic 18F-labeling of electron-rich precursors where raw elemental fluorine yields poor stereoselectivity and complex mixtures. Its ability to push tracer intermediate yields to 95% makes it indispensable for maximizing dose output per cyclotron run [1].

Late-Stage Functionalization of Complex Peptides and APIs

In advanced pharmaceutical synthesis, acetyl hypofluorite should be prioritized when fluorinating complex biomolecules that contain sensitive functional groups (such as unprotected amines, amides, and phenols). Its mild reactivity profile bypasses the need for multi-step protection/deprotection sequences required by harsher reagents like CF3OF [2].

Metal-Free Synthesis of Aryl Fluoride Building Blocks

For industrial workflows converting electron-rich aryl boronic acids to aryl fluorides, acetyl hypofluorite enables rapid, metal-free fluorination. This application is highly relevant for procurement teams looking to eliminate the costs and regulatory burdens associated with transition-metal catalysts (e.g., Ru, Ir) typically required by Selectfluor-mediated processes [3].

XLogP3

0.7

Other CAS

78948-09-1

Wikipedia

Acetyl hypofluorite

Dates

Last modified: 07-20-2023

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